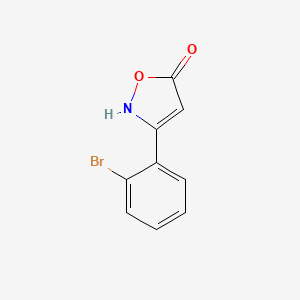

3-(2-Bromophenyl)-1,2-oxazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

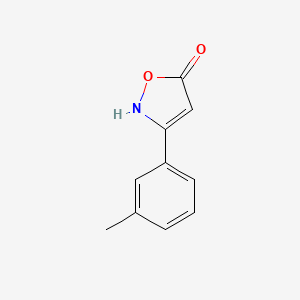

“3-(2-Bromophenyl)-1,2-oxazol-5-ol” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “3-(2-Bromophenyl)” part of the name indicates that a bromophenyl group is attached to the third position of the oxazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of an oxazole ring with a bromophenyl group attached at the third position. The bromine atom in the bromophenyl group would be a significant site of reactivity due to its electrophilic nature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The oxazole ring could potentially contribute to the compound’s stability and reactivity .

Applications De Recherche Scientifique

Oxazolone Metabolism and Mechanism

The compound 3-(2-Bromophenyl)-1,2-oxazol-5-ol, as part of the 2H-oxazole class, is involved in the novel ring oxidation process to 2-oxazolone, a type of cyclic carbamate. This reaction, catalyzed by aldehyde oxidase, is significant in liver cytosols of various species, with variations in reactivity observed across species (Arora et al., 2012).

Antimicrobial and Antifungal Properties

Several studies highlight the antimicrobial and antifungal capabilities of compounds structurally related to this compound. For instance, derivatives of oxazol-5(4H)-ones have shown considerable activity against various microbial and fungal strains, suggesting potential pharmaceutical applications (Rosca, 2020), (Bărbuceanu et al., 2020).

Synthesis and Characterization

Research efforts have been dedicated to the synthesis and characterization of compounds within the same chemical family. Studies have been conducted on the structural properties, synthesis methods, and the potential for various applications in fields like material sciences and pharmacology (Jiang et al., 2014), (Sampal et al., 2018).

Antioxidant Activity

Certain bromophenol compounds, related in structure to this compound, have been identified as potent antioxidants, suggesting potential for inclusion in food preservation and health supplements to prevent oxidative damage (Li et al., 2011).

Spectroscopic Analysis

Studies have also delved into the mass spectrometric behavior of oxazolones, providing insights into the stability and reactivity of these compounds. Such research can guide the development of new compounds and the refinement of analytical techniques (Crisma et al., 1988).

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of sm cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in sm cross-coupling reactions , it can be inferred that the compound might affect pathways related to carbon–carbon bond formation.

Result of Action

In the context of sm cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .

Action Environment

It is known that sm cross-coupling reactions, in which similar compounds are used, benefit from exceptionally mild and functional group tolerant reaction conditions .

Orientations Futures

Propriétés

IUPAC Name |

3-(2-bromophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBURDFGFPLVOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)ON2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)